molecular formula C10H7F2NO3 B5550308 4-[(3,4-difluorophenyl)amino]-4-oxo-2-butenoic acid

4-[(3,4-difluorophenyl)amino]-4-oxo-2-butenoic acid

Cat. No. B5550308
M. Wt: 227.16 g/mol
InChI Key: HNGWFUYQWISQED-ONEGZZNKSA-N
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Description

4-[(3,4-difluorophenyl)amino]-4-oxo-2-butenoic acid is a compound of interest due to its potential in various fields of chemistry and biochemistry. The compound belongs to a class of chemicals that exhibit diverse biological activities and possess unique physical and chemical properties. It serves as a versatile intermediate for further derivatization and investigation in materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of related butanoic acid derivatives, such as those detailed by Pimenova et al. (2003), involves reactions of fluorinated acetophenone with dimethyl oxalate in the presence of sodium methylate, followed by various nucleophilic substitutions and cyclization processes (Pimenova et al., 2003). Uguen et al. (2021) also describe a microwave-assisted synthesis approach for creating 4-oxo-2-butenoic acids via aldol-condensation, indicating the feasibility of applying similar methodologies for synthesizing 4-[(3,4-difluorophenyl)amino]-4-oxo-2-butenoic acid (Uguen et al., 2021).

Molecular Structure Analysis

Vibrational and structural investigations of related compounds provide insights into the stability, charge distribution, and reactivity. Vanasundari et al. (2018) have conducted studies on butanoic acid derivatives, utilizing FT-IR, FT-Raman spectra, and DFT calculations to understand the molecular stability and charge delocalization, which are critical for assessing the molecular structure of 4-[(3,4-difluorophenyl)amino]-4-oxo-2-butenoic acid (Vanasundari et al., 2018).

Chemical Reactions and Properties

Research by Silverman et al. (1986) on similar amino butenoic acids highlights their roles as substrates and inhibitors in biochemical pathways, which could imply potential reactivity pathways and interactions for 4-[(3,4-difluorophenyl)amino]-4-oxo-2-butenoic acid in biological systems (Silverman et al., 1986).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystalline structure, provide a basis for understanding the behavior of 4-[(3,4-difluorophenyl)amino]-4-oxo-2-butenoic acid under different conditions. Studies on butanoic acid derivatives by researchers like Nayak et al. (2014) offer insights into these aspects through crystallography and thermal analysis (Nayak et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, can be inferred from studies like those conducted by Sayed et al. (2003), which explore the synthesis and biological activity of related compounds. Such research provides clues to the chemical behavior and potential applications of 4-[(3,4-difluorophenyl)amino]-4-oxo-2-butenoic acid (Sayed et al., 2003).

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Phenolic acids, including Chlorogenic Acid (CGA) and p-Coumaric acid, demonstrate significant antioxidant and anti-inflammatory activities. These compounds play therapeutic roles in hepatoprotective, cardioprotective, neuroprotective, anti-obesity, antiviral, antimicrobial, and antihypertensive effects. Their mechanism includes modulating lipid metabolism and glucose, suggesting potential applications in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018); (Pei et al., 2016).

Role in Lipid and Glucose Metabolism

The potential of phenolic acids in regulating lipid and glucose metabolism highlights their importance in scientific research, particularly in understanding and treating metabolic disorders. These findings pave the way for further exploration of similar compounds, including 4-[(3,4-difluorophenyl)amino]-4-oxo-2-butenoic acid, for their roles in metabolic regulation (Naveed et al., 2018).

Pharmacological Applications

Research on compounds like Chlorogenic Acid and p-Coumaric acid indicates a broad spectrum of pharmacological applications, including their use as natural safeguard food additives and in the development of health-promoting products. These applications suggest the potential for similar compounds to be used in diverse therapeutic and preventive health care products (Naveed et al., 2018); (Pei et al., 2016).

Bioactive Metabolites

The exploration of bioactive metabolites from dietary polyphenols opens new avenues for understanding the biological actions of compounds like 4-[(3,4-difluorophenyl)amino]-4-oxo-2-butenoic acid. These studies are crucial for identifying novel therapeutic agents and understanding their mechanisms of action in disease prevention and treatment (Kuda, 2017).

properties

IUPAC Name

(E)-4-(3,4-difluoroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO3/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGWFUYQWISQED-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C=CC(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1NC(=O)/C=C/C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-[(3,4-difluorophenyl)amino]-4-oxobut-2-enoic acid

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